4-Piperidin-1-yloxolan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-piperidin-1-yloxolan-3-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2 |
InChI Key |
LIVAHWSHBPBTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2COCC2N |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 4 Piperidin 1 Yloxolan 3 Amine
Nucleophilic Reactivity of the Oxolane-3-amine Group
The primary amine (-NH2) on the oxolane ring is a key center of nucleophilic reactivity. The lone pair of electrons on the sp³-hybridized nitrogen atom enables it to attack electron-deficient centers, participating in a variety of substitution and addition reactions. msu.educhemguide.co.uk
The nucleophilicity of this primary amine is generally greater than that of ammonia (B1221849) but less than that of a corresponding secondary amine. masterorganicchemistry.com This is a critical consideration in reactions such as alkylation. For instance, reaction with an alkyl halide would initially form a secondary amine. This product, being more nucleophilic than the starting primary amine, can compete for the remaining alkyl halide, potentially leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.orgyoutube.com To achieve mono-alkylation, a large excess of the initial amine is typically required. chemguide.co.ukyoutube.com
The presence of the ether oxygen atom within the oxolane ring can also influence the amine's reactivity. Through an inductive effect, the electronegative oxygen atom withdraws electron density, which can slightly decrease the nucleophilicity of the nearby amine group compared to a simple alkylamine. masterorganicchemistry.commasterorganicchemistry.com This effect is observed when comparing the nucleophilicity of piperidine (B6355638) with morpholine (B109124), where the oxygen in morpholine reduces its nucleophilicity. masterorganicchemistry.com
Common nucleophilic reactions involving the oxolane-3-amine group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (after dehydration), which can then be reduced to secondary amines. mnstate.edu
| Amine | Nucleophilicity Parameter (N) in Water | Relative Reactivity |
| Ammonia (NH₃) | 9.5 | Base |
| Ethylamine (Primary) | 12.9 | ~1000x Ammonia |
| Diethylamine (Secondary) | 14.7 | ~100x Ethylamine |
| Piperidine | 18.1 | High |
| Morpholine | 15.6 | Lower than Piperidine |
Data sourced from Mayr's Nucleophilicity Scale. masterorganicchemistry.com
Basicity and Protonation Equilibria of Amine and Piperidine Nitrogens
The molecule possesses two basic nitrogen atoms: the primary amine of the oxolane group and the tertiary amine of the piperidine ring. The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base. masterorganicchemistry.comlibretexts.org
Piperidine Nitrogen: This tertiary amine is part of a saturated, non-aromatic heterocyclic system. Such amines are typically strong bases. The conjugate acid of piperidine has a pKaH of approximately 11, indicating significant basicity. masterorganicchemistry.commasterorganicchemistry.com
Oxolane-3-amine Nitrogen: This is a primary alkylamine. Simple primary amines have pKaH values in the range of 10 to 11. libretexts.org However, the basicity of this specific amine is likely reduced by the inductive electron-withdrawing effect of the nearby ether oxygen in the oxolane ring. This effect destabilizes the positive charge on the corresponding ammonium cation, making protonation less favorable. masterorganicchemistry.com A similar trend is seen when comparing piperidine (pKaH ≈ 11) to morpholine (pKaH ≈ 8.36), where the oxygen atom significantly lowers basicity. masterorganicchemistry.com
Therefore, the piperidine nitrogen is expected to be the more basic site on the molecule and will be preferentially protonated in an acidic medium. The equilibrium will favor the formation of the piperidinium (B107235) ion.
| Compound | Structure | pKa of Conjugate Acid (pKaH) | Relative Basicity |
| Piperidine | Saturated heterocycle | ~11.0 masterorganicchemistry.com | Strong |
| Morpholine | Saturated heterocycle with ether | ~8.4 masterorganicchemistry.com | Moderate |
| Ammonia | Inorganic amine | ~9.2 masterorganicchemistry.com | Moderate |
| Pyridine | Aromatic heterocycle | ~5.2 masterorganicchemistry.com | Weak |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a class of reactions characteristic of aromatic compounds, such as benzene (B151609) or pyridine, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.orgmsu.edu The mechanism involves the attack of the electron-rich pi system of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. masterorganicchemistry.com
The compound 4-Piperidin-1-yloxolan-3-amine consists solely of saturated heterocyclic rings (piperidine and oxolane) and lacks an aromatic system. Consequently, it does not undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction Pathways of the Heterocyclic System
The heterocyclic systems in this compound can undergo specific oxidation and reduction reactions.
Oxidation:
The tertiary amine of the piperidine ring can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxy acids to form a piperidine N-oxide. researchgate.net This transformation converts the nitrogen atom into a new functional group with distinct chemical properties.
The primary amine on the oxolane ring can also be oxidized, though this often leads to a mixture of products or requires specific reagents to control the outcome.
The oxolane ring itself, being a tetrahydrofuran (B95107) (THF) derivative, is susceptible to auto-oxidation in the presence of air and light. wikipedia.org This process can form potentially explosive hydroperoxides at the carbon atoms adjacent to the ether oxygen. wikipedia.org
Reduction:
As the piperidine and oxolane rings are already saturated, they are generally not susceptible to further reduction under standard catalytic hydrogenation conditions.
If the piperidine nitrogen is oxidized to an N-oxide, this functional group can be readily reduced back to the tertiary amine using various reducing agents.
Rearrangement Reactions and Conformational Dynamics
The non-planar nature of the saturated rings in this compound gives rise to specific conformational behaviors and potential for rearrangement reactions.
Conformational Dynamics:
Piperidine Ring: To minimize angular and torsional strain, the piperidine ring predominantly adopts a chair conformation, similar to cyclohexane. chemrevlett.com Substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" between two chair conformers.
Oxolane Ring: The five-membered tetrahydrofuran ring is not planar. It exists in dynamic equilibrium between various puckered conformations, most commonly described as the "envelope" and "twist" forms. wikipedia.org The specific conformation and the orientation of the substituents at positions 3 and 4 are influenced by steric and electronic factors.
Rearrangement Reactions:
Hofmann Elimination: While not a direct rearrangement of the parent compound, a derivative could undergo this reaction. The primary amine can be subjected to exhaustive methylation with excess methyl iodide to form a quaternary ammonium salt. youtube.com Subsequent treatment with a strong base, such as silver oxide, would induce an elimination reaction to form an alkene, breaking open the oxolane ring or eliminating a substituent. youtube.com
N-oxide Rearrangement: Tertiary amine N-oxides, such as the one that could be formed from the piperidine nitrogen, are known to undergo thermal rearrangements under certain conditions. researchgate.net
Stereochemical Control in Reactions Involving the Chiral Centers
The structure of this compound contains two adjacent chiral centers at the C3 and C4 positions of the oxolane ring. The presence of these stereocenters means the molecule can exist as multiple stereoisomers (enantiomers and diastereomers).
The stereochemistry of these centers is a critical factor in any chemical transformation involving the oxolane ring.
Reactions occurring at either the C3 or C4 position must be analyzed for their stereochemical outcome. For example, a nucleophilic substitution reaction at one of these centers would likely proceed via an SN2 mechanism, resulting in an inversion of configuration at that center.
The synthesis of a single, specific stereoisomer of this compound would necessitate the use of stereoselective synthesis methods. nih.gov This could involve using chiral starting materials, employing chiral catalysts, or separating the desired isomer from a mixture.
Structure Activity Relationship Sar Studies of 4 Piperidin 1 Yloxolan 3 Amine Derivatives
Design Principles for Structural Modification
The rational design of derivatives of the 4-Piperidin-1-yloxolan-3-amine scaffold is guided by established medicinal chemistry principles. The primary objective is to systematically probe the chemical space around the core structure to identify key pharmacophoric elements and understand how modifications impact biological activity. The scaffold presents three primary regions for structural modification: the piperidine (B6355638) ring, the oxolane (tetrahydrofuran) ring, and the amine functionality.
Piperidine Ring Modifications: The piperidine moiety is a common feature in many approved drugs and offers several avenues for modification. nih.govmdpi.com Substitutions on the piperidine ring, particularly at the 4-position, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Design strategies often involve the introduction of various substituents to explore steric, electronic, and lipophilic effects. Furthermore, the nitrogen atom of the piperidine ring can be functionalized, for instance, through N-alkylation or N-acylation, to modulate basicity and introduce additional interaction points with the biological target.
Oxolane Ring Modifications: The tetrahydrofuran (B95107) (oxolane) ring serves as a key structural element, and its substitution pattern can profoundly affect the molecule's conformation and interaction with target proteins. Modifications can include the introduction of substituents at various positions of the oxolane ring to probe for sensitive regions in the binding pocket. The ether oxygen of the oxolane ring can also play a crucial role in forming hydrogen bonds with the target.
Amine Functionality Modifications: The primary amine at the 3-position of the oxolane ring is a critical functional group that can participate in hydrogen bonding and ionic interactions. Design principles for modifying this group include acylation, alkylation, and sulfonylation to alter its hydrogen bonding capacity and basicity. These modifications can lead to significant changes in target affinity and selectivity.
A general strategy for the structural modification of the this compound scaffold is depicted below:
| Modification Site | Types of Modifications | Rationale |
| Piperidine Ring | Alkyl, aryl, or heteroaryl substitutions at the 4-position; N-alkylation or N-acylation. | To probe steric and electronic effects, modulate lipophilicity, and introduce new binding interactions. |
| Oxolane Ring | Introduction of substituents at positions 2, 3, 4, and 5. | To explore the topology of the binding pocket and introduce additional interactions. |
| Amine Functionality | Acylation, alkylation, sulfonylation. | To modulate hydrogen bonding capacity, basicity, and overall physicochemical properties. |
Impact of Substituent Effects on Molecular Recognition
Substituents introduced onto the this compound scaffold can exert a profound influence on its molecular recognition by a biological target. These effects can be broadly categorized as electronic, steric, and hydrophobic in nature.
Electronic Effects: The electronic properties of substituents can alter the charge distribution within the molecule, thereby affecting its ability to form electrostatic interactions, including hydrogen bonds and ionic bonds, with the target. For instance, the introduction of an electron-withdrawing group on the piperidine ring could decrease the basicity of the piperidine nitrogen, which may be crucial for certain receptor interactions. Conversely, an electron-donating group could enhance basicity.
Steric Effects: The size and shape of substituents play a critical role in determining the complementarity of the ligand with the binding site of the target. Bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a larger substituent may be necessary to fill a hydrophobic pocket within the binding site, thereby increasing affinity.
Hydrophobic Effects: The lipophilicity of a molecule, often modulated by the addition of hydrophobic or hydrophilic substituents, is a key determinant of its ability to cross cell membranes and interact with hydrophobic regions of a protein. The strategic placement of lipophilic groups can enhance binding affinity through favorable hydrophobic interactions.
The following table illustrates hypothetical substituent effects on the activity of this compound derivatives based on general SAR principles:
| Compound | R1 (on Piperidine) | R2 (on Amine) | Hypothetical Activity (IC50, nM) |
| 1 | H | H | 100 |
| 2 | 4-F-Ph | H | 50 |
| 3 | 4-MeO-Ph | H | 75 |
| 4 | H | Acetyl | 200 |
| 5 | 4-F-Ph | Methyl | 30 |
In this hypothetical example, the introduction of a 4-fluorophenyl group at the R1 position (Compound 2) leads to a twofold increase in activity compared to the unsubstituted parent compound (Compound 1), possibly due to favorable hydrophobic and electronic interactions. The introduction of a methyl group on the amine (Compound 5) further enhances activity, suggesting a beneficial interaction in that region of the binding pocket.
Conformational Analysis and its Correlation with Molecular Interactions
The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with biological targets. Both the piperidine and the oxolane rings are conformationally flexible, and their preferred spatial arrangement can significantly impact biological activity.
The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of substituents and the nature of the N-substituent can influence the equilibrium between different chair and boat conformations. acs.org For instance, N-acylation can introduce pseudoallylic strain, which may favor an axial orientation of a substituent at the 2-position of the piperidine ring. nih.gov The orientation of substituents on the piperidine ring (axial vs. equatorial) can dramatically affect the molecule's shape and its ability to fit into a binding pocket.
Similarly, the tetrahydrofuran (oxolane) ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The specific puckering of the oxolane ring, influenced by its substitution pattern, determines the spatial orientation of the amine and piperidinyl-oxy substituents. This, in turn, dictates how these key functional groups are presented to the biological target for interaction.
Computational modeling and NMR spectroscopic techniques are often employed to study the conformational preferences of such molecules. researchgate.net Understanding the low-energy conformations and the energy barriers between them can provide valuable insights into the bioactive conformation, which is the specific three-dimensional structure the molecule adopts when bound to its target. mdpi.com
Stereoisomeric Effects on Specific Molecular Targets
The this compound scaffold contains multiple stereocenters, leading to the possibility of several stereoisomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. nih.govijpsjournal.com This arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand. mdpi.com
Furthermore, if substituents are introduced on the piperidine or oxolane rings, additional stereocenters may be created, leading to a larger number of possible stereoisomers. The separation and biological evaluation of individual enantiomers and diastereomers are crucial steps in the SAR investigation to identify the most active and selective isomer. nih.govresearchgate.net
The following table presents a hypothetical example of the impact of stereochemistry on the biological activity of a this compound derivative:
| Compound | Stereochemistry at Oxolane C3 and C4 | Hypothetical Activity (Ki, nM) |
| 6a | (3R, 4S) | 10 |
| 6b | (3S, 4R) | 150 |
| 6c | (3R, 4R) | 500 |
| 6d | (3S, 4S) | 800 |
In this illustrative table, the (3R, 4S) stereoisomer (Compound 6a) is significantly more potent than the other isomers, highlighting the critical importance of stereochemistry for biological activity.
Exploration of Bioisosteric Replacements within the Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned for its key components.
Piperidine Ring Bioisosteres: The piperidine ring can be replaced by other cyclic amines such as pyrrolidine (B122466), azetidine, or morpholine (B109124) to alter ring size, conformation, and basicity. Non-classical bioisosteres for the piperidine ring could include bicyclic systems like 1-azaspiro[3.3]heptane, which can mimic the piperidine core while offering different exit vectors for substituents. enamine.netenamine.net
Amine Functionality Bioisosteres: The primary amine can be replaced with other hydrogen-bond donating groups. For instance, a hydroxyl group or a small amide could serve as a bioisostere, potentially altering the hydrogen bonding pattern with the target.
The following table provides some examples of potential bioisosteric replacements for the this compound scaffold:
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Piperidine | Pyrrolidine, Azetidine, Morpholine, 1-Azaspiro[3.3]heptane | Modulate basicity, ring conformation, and explore different substitution vectors. |
| Tetrahydrofuran (Oxolane) | Oxetane, Tetrahydropyran (B127337), Cyclopentane | Alter ring pucker, bond angles, and polarity. |
| Primary Amine | Hydroxyl, Amide | Modify hydrogen bonding capabilities and basicity. |
Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For the this compound derivatives, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of this compound derivatives with their corresponding biological activity data (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the 3D structure of the molecules and their interaction fields. benthamdirect.comresearchgate.net These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information can be invaluable for the rational design of new derivatives with improved biological profiles.
Computational and Theoretical Investigations of 4 Piperidin 1 Yloxolan 3 Amine
Molecular Docking Simulations with Target Macromolecules
No specific molecular docking studies involving 4-Piperidin-1-yloxolan-3-amine have been identified in the available literature. Such studies would theoretically involve the computational prediction of the binding orientation and affinity of this compound with various biological targets, such as enzymes or receptors, to elucidate its potential pharmacological activity. The process would typically involve preparing the 3D structure of the ligand and the target protein, performing the docking using specialized software, and analyzing the resulting poses and scoring functions to predict binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
There is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations would provide insights into the dynamic behavior of the molecule over time, both in isolation and in complex with a target macromolecule. These simulations could reveal the conformational flexibility of the piperidine (B6355638) and oxolane rings, the stability of its interactions with a binding partner, and the influence of solvent on its structure and dynamics. Key analyses would include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Quantum Chemical Calculations
Specific quantum chemical calculations for this compound are not found in the published literature. These calculations are fundamental for understanding the electronic properties and reactivity of a molecule from first principles.
Electronic Structure and Reactivity Descriptors
Without dedicated studies, data on the electronic structure and reactivity descriptors for this compound are unavailable. Such an investigation, likely using Density Functional Theory (DFT), would determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Other descriptors such as electronegativity, chemical hardness, and the Fukui function would further characterize its reactivity profile.
Transition State Modeling for Reaction Pathways
No information exists in the literature regarding transition state modeling for the reaction pathways of this compound. This type of computational study is essential for understanding the mechanisms, kinetics, and thermodynamics of chemical reactions involving the compound, which is critical for optimizing its synthesis or predicting its metabolic fate.
Prediction of Spectroscopic Signatures
There are no published predictions of the spectroscopic signatures for this compound based on quantum chemical calculations. These theoretical predictions are valuable for interpreting experimental spectra, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, and for confirming the structure of the synthesized compound.
Ligand-Based and Structure-Based Design Principles
In the absence of any computational or experimental data on the biological activity of this compound, a discussion on the application of ligand-based and structure-based design principles is not feasible. These drug design strategies rely on having either a set of known active molecules (for ligand-based methods like QSAR or pharmacophore modeling) or the 3D structure of a biological target (for structure-based design).
Based on a comprehensive search of available scientific literature and databases, there is currently no specific research published on the in silico prediction of molecular interactions for the compound This compound .
Computational and theoretical investigations, including molecular docking and simulation studies, are highly specific to the molecule and its potential biological targets. As such, in the absence of dedicated studies on this compound, no data tables or detailed research findings regarding its molecular interactions can be provided.
Further research would be required to be initiated on this specific compound to generate the data necessary to populate the requested article section.
Analytical Methodologies for 4 Piperidin 1 Yloxolan 3 Amine and Its Analogues
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of 4-Piperidin-1-yloxolan-3-amine, enabling the resolution of complex mixtures and the isolation of individual components for further analysis.
High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of this compound. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed. Due to the basic nature and potential for low UV absorption of the analyte, pre-column derivatization with a chromophoric agent may be utilized to enhance detection by a UV-Vis detector. mdpi.com The purity is assessed by quantifying the peak area of the main component relative to the total area of all observed peaks.
A typical HPLC method for the purity assessment of N-substituted amino-oxolanes would involve a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.
Interactive Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
Given the presence of stereocenters in this compound, chiral chromatography is indispensable for the separation and quantification of its enantiomers to determine enantiomeric excess (ee). americanpharmaceuticalreview.comcsfarmacie.cz This is most effectively achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. avantorsciences.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral amines. americanpharmaceuticalreview.com
The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, like ethanol (B145695) or isopropanol. nih.gov The choice and proportion of the modifier are critical for achieving optimal separation. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Interactive Table 2: Representative Chiral HPLC Conditions
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 225 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. researchgate.net However, due to the polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative. sigmaaldrich.comunina.it Silylation is a common derivatization method, where active hydrogens in the amine group are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. usra.eduresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. unina.it
The resulting silylated derivative can be readily analyzed by GC-MS, providing both chromatographic separation and mass spectrometric identification based on its retention time and fragmentation pattern.
Interactive Table 3: Typical GC-MS Parameters for Silylated Derivatives
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 70 °C (1 min), then ramp to 280 °C at 10 °C/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-650 m/z |
Spectroscopic Characterization Techniques
Spectroscopic methods are vital for the definitive structural confirmation of this compound and for analyzing its fragmentation under specific conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of this compound. researchgate.netpreprints.org
In the ¹H NMR spectrum, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the signals provide information about the electronic environment and connectivity of the protons. For this compound, distinct signals would be expected for the protons on the piperidine (B6355638) ring, the oxolane ring, and the amine group. mdpi.com
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents. libretexts.org
Interactive Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Piperidine C2/C6 | ~2.6-2.8 | ~50-52 |
| Piperidine C3/C5 | ~1.5-1.7 | ~25-27 |
| Piperidine C4 | ~1.4-1.6 | ~23-25 |
| Oxolane C2 | ~3.8-4.0 | ~70-72 |
| Oxolane C3 | ~3.5-3.7 | ~55-57 |
| Oxolane C4 | ~3.9-4.1 | ~75-77 |
| Oxolane C5 | ~3.6-3.8 | ~68-70 |
| NH₂ | Broad singlet, ~1.5-3.0 | - |
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. youtube.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. youtube.com
The fragmentation of this compound is expected to be directed by the amine and ether functional groups. Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines, leading to the loss of an alkyl radical. The oxolane ring can also undergo fragmentation, such as cleavage adjacent to the oxygen atom.
Interactive Table 5: Predicted Key Mass Spectral Fragments
| Fragment Description | Predicted m/z |
| Molecular Ion [M]⁺ | 186 |
| Loss of H ([M-1]⁺) | 185 |
| Alpha-cleavage (loss of C₂H₅ from piperidine ring) | 157 |
| Piperidinyl cation | 84 |
| Oxolane-3-amine cation | 102 |
| Fragment from oxolane ring cleavage | Various |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule by probing its vibrational modes. nih.gov For this compound and its analogues, these methods are crucial for confirming the presence of the key structural features: the piperidine ring, the oxolane (tetrahydrofuran) ring, the secondary amine, and the ether linkage.
The vibrational spectrum of a molecule acts as a unique "fingerprint," with specific peaks corresponding to the stretching and bending of different bonds. spectroscopyonline.com In the case of this compound, the IR and Raman spectra would be expected to show characteristic bands for several key functional groups. The piperidine moiety, a saturated heterocyclic amine, exhibits distinct vibrational modes. The N-H stretching vibration of the secondary amine within the piperidine ring typically appears as a moderate to weak band in the 3300-3500 cm⁻¹ region of the IR spectrum. C-H stretching vibrations from both the piperidine and oxolane rings are expected in the 2800-3000 cm⁻¹ range.
The C-N stretching vibrations of the piperidine ring are typically observed in the 1250-1020 cm⁻¹ region. The oxolane ring is characterized by a strong C-O-C asymmetric stretching band, which is a prominent feature in the IR spectra of ethers, usually found around 1150-1085 cm⁻¹. The identification of these characteristic frequencies allows for the confirmation of the molecular backbone.
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of the rings. nih.gov For instance, the symmetric breathing modes of the piperidine and oxolane rings would be more prominent in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational frequencies precisely and to better understand the molecule's structure. researchgate.net
Below is a table summarizing the expected vibrational frequencies for the key functional groups found in this compound, based on data from analogous structures.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Reference |
|---|---|---|---|---|
| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 | Weak to Medium | |
| Alkyl C-H (Piperidine & Oxolane) | C-H Stretch | 2800 - 3000 | Strong | |
| Amine | C-N Stretch | 1020 - 1250 | Medium | |
| Ether (Oxolane) | C-O-C Asymmetric Stretch | 1085 - 1150 | Strong | wikipedia.org |
| Amine | N-H Bend | 1550 - 1650 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov For a compound like this compound, this technique can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the conformation of the piperidine and oxolane rings. nih.gov
The process requires growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. nih.gov The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined. mdpi.com
For heterocyclic compounds like the subject molecule, X-ray crystallography reveals critical conformational details. For example, the piperidine ring typically adopts a chair conformation, and this analysis can determine the orientation (axial or equatorial) of substituents. acs.org Similarly, the conformation of the five-membered oxolane ring, which often adopts an envelope or twist conformation, can be precisely defined. mdpi.com
Furthermore, crystallographic studies elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding. In the case of this compound, the secondary amine group can act as a hydrogen bond donor, potentially forming networks with acceptor atoms (like the ether oxygen or the amine nitrogen of adjacent molecules) in the crystal structure. mdpi.com This information is vital for understanding the physical properties of the solid material. The data obtained from an X-ray crystal structure analysis are typically reported in a standardized format, including the space group, unit cell dimensions, and atomic coordinates.
A hypothetical data table for a related oxolane derivative is presented below to illustrate the type of information obtained.
| Parameter | Example Value | Reference |
|---|---|---|
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 5.9308 | mdpi.com |
| b (Å) | 10.9695 | mdpi.com |
| c (Å) | 14.7966 | mdpi.com |
| α (°) | 100.501 | mdpi.com |
| β (°) | 98.618 | mdpi.com |
| γ (°) | 103.818 | mdpi.com |
| Volume (ų) | 900.07 | mdpi.com |
Advanced Techniques for Complex Mixture Analysis
When this compound or its analogues are present in complex mixtures, such as reaction intermediates, biological matrices, or environmental samples, advanced analytical techniques are required for their separation, identification, and quantification. Chromatographic methods are particularly well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing complex liquid mixtures. A sample is dissolved in a mobile phase and passed through a stationary phase column. Separation is achieved based on the differential partitioning of the analyte between the two phases. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The retention time of the compound can be adjusted by modifying the composition of the mobile phase. Detection can be achieved using various detectors, such as UV-Vis (if the molecule contains a chromophore) or, more universally, a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio, offering high specificity and sensitivity.
Gas Chromatography (GC) is another powerful separation technique, but it is limited to thermally stable and volatile compounds. For this compound, its volatility would need to be assessed. If it is not sufficiently volatile, derivatization may be required to increase its volatility and thermal stability. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) is a standard and powerful combination for the definitive identification of components in a mixture.
These advanced techniques are essential for purity assessment, metabolite identification, and quantitative analysis in various scientific and industrial settings.
Derivatization Strategies and Analogue Design of 4 Piperidin 1 Yloxolan 3 Amine
Functionalization of the Amine Group
The primary amine group on the oxolane ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate properties such as polarity, hydrogen bonding capacity, and steric bulk.
Acylation of the primary amine is a common strategy to introduce amide functionalities. This is typically achieved by reacting 4-piperidin-1-yloxolan-3-amine with acyl chlorides or acid anhydrides under basic conditions. The choice of the acylating agent allows for the incorporation of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. These reactions are generally high-yielding and proceed under mild conditions.
Alkylation introduces alkyl groups to the amine, transforming it into a secondary or tertiary amine. Direct alkylation with alkyl halides can be challenging due to the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, reductive amination is a preferred method. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This method offers greater control and provides access to a diverse array of substituted amines.
Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base to form a sulfonamide. This transformation significantly alters the electronic properties of the nitrogen atom, making it less basic and introducing a strong hydrogen bond donor group. The sulfonamide linkage is stable under a variety of chemical conditions.
| Reaction Type | Reagents | Product Functional Group | Key Features |
| Acylation | Acyl chlorides, Acid anhydrides | Amide | Introduces a wide variety of substituents, generally high-yielding. |
| Alkylation | Alkyl halides (potential for overalkylation), Aldehydes/Ketones (reductive amination) | Secondary or Tertiary Amine | Reductive amination offers better control for mono-alkylation. |
| Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride) | Sulfonamide | Decreases basicity of nitrogen, introduces a stable hydrogen bond donor. |
Amide formation , as discussed under acylation, is a fundamental derivatization strategy. The amide bond is a key structural feature in many biologically active molecules due to its conformational rigidity and hydrogen bonding capabilities. A variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts, can be employed to facilitate amide bond formation from carboxylic acids and the primary amine of this compound, offering an alternative to the use of acyl chlorides.
Urea (B33335) and thiourea (B124793) derivatives are readily synthesized by reacting the primary amine with isocyanates and isothiocyanates, respectively. These reactions are typically efficient and proceed without the need for a catalyst. The resulting urea or thiourea moiety introduces additional hydrogen bonding donors and acceptors, which can significantly impact intermolecular interactions. The choice of the isocyanate or isothiocyanate allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
| Derivative | Reagents | Key Structural Feature | Potential Impact on Properties |
| Amide | Carboxylic acids + Coupling reagents | -C(O)NH- | Conformational rigidity, hydrogen bonding. |
| Urea | Isocyanates | -NHC(O)NH- | Additional hydrogen bond donors and acceptors. |
| Thiourea | Isothiocyanates | -NHC(S)NH- | Similar to ureas, with altered electronic and steric properties. |
Modifications of the Piperidine (B6355638) Ring System
The piperidine ring offers further opportunities for derivatization at both the carbon and nitrogen atoms, allowing for fine-tuning of the molecule's three-dimensional shape and basicity.
Introducing substituents onto the carbon atoms of the piperidine ring generally requires starting from a pre-functionalized piperidine precursor before its coupling to the oxolane moiety. For instance, using a substituted piperidone in the initial synthesis would allow for the introduction of alkyl or aryl groups at various positions on the ring. The regioselectivity of such substitutions is a key consideration in the synthetic design.
| Modification Site | Reaction Type | Reagents | Impact on Piperidine Ring |
| Carbon Positions | Varies with synthetic route | Pre-functionalized piperidines | Alters steric bulk and lipophilicity. |
| Piperidine Nitrogen | N-alkylation | Alkyl halides, Aldehydes/Ketones | Increases steric bulk, maintains basicity. |
| Piperidine Nitrogen | N-acylation | Acyl chlorides, Acid anhydrides | Reduces basicity, introduces planar amide group. |
Alterations to the Oxolane Ring Structure
Modifying the oxolane (tetrahydrofuran) ring is synthetically more challenging than derivatizing the amine or piperidine moieties. Such alterations would typically involve a de novo synthesis of the entire ring system. Strategies could include the use of substituted starting materials in the synthesis of the oxolane ring, leading to analogues with, for example, additional hydroxyl or alkyl groups on the ring. Ring-opening and subsequent re-cyclization strategies could also be envisioned, although these would likely be complex multi-step processes. The introduction of substituents on the oxolane ring would be expected to have a profound effect on the molecule's conformation and its interaction with biological targets.
Ring Size Variations (e.g., pyrrolidine (B122466), tetrahydropyran)
Alterations to the ring size of the heterocyclic systems within this compound can significantly impact the molecule's three-dimensional conformation and, consequently, its biological activity.
Piperidine Ring Variation:
The piperidine ring can be contracted to a five-membered pyrrolidine ring or expanded to a six-membered azepane ring. These modifications alter the bond angles and the spatial orientation of the substituents, which can affect receptor binding. For instance, the nitrogen atom's basicity and its accessibility for interactions can be fine-tuned.
| Modification | Resulting Structure | Potential Impact |
| Original | This compound | Baseline reference |
| Ring Contraction | 4-(Pyrrolidin-1-yl)oxolan-3-amine | May alter binding geometry and pKa of the nitrogen. |
| Ring Expansion | 4-(Azepan-1-yl)oxolan-3-amine | Increased conformational flexibility, which could be beneficial or detrimental to receptor affinity. |
Oxolane Ring Variation:
The five-membered oxolane (tetrahydrofuran) ring can be expanded to a six-membered tetrahydropyran (B127337) ring. This modification introduces a different spatial arrangement of the amine and piperidine substituents, potentially leading to more favorable interactions with a biological target. Tetrahydropyrans are common motifs in natural products and therapeutic molecules.
| Modification | Resulting Structure | Potential Impact |
| Original | This compound | Baseline reference |
| Ring Expansion | 3-Amino-4-(piperidin-1-yl)tetrahydropyran | Changes in the dihedral angle between the amine and piperidine groups, potentially leading to altered biological activity. |
Heteroatom Substitutions within the Oxolane Ring
Replacing the oxygen atom in the oxolane ring with other heteroatoms, such as sulfur (to form a thiane) or nitrogen (to form a piperidine), can dramatically alter the compound's electronic and steric properties.
Substitution with a nitrogen atom would introduce an additional site for hydrogen bonding and potential salt formation, significantly impacting the compound's solubility and pharmacokinetic profile. The nature of the substituent on this new nitrogen atom (e.g., hydrogen, alkyl, acyl) would provide further opportunities for derivatization.
| Heteroatom | Resulting Ring | Potential Impact on Properties |
| Oxygen (Original) | Oxolane | Baseline polarity and hydrogen bond accepting capacity. |
| Sulfur | Thiolane | Reduced polarity, potential for oxidation to sulfoxide (B87167) and sulfone, altering electronic properties. |
| Nitrogen (N-H) | Pyrrolidine | Introduction of a hydrogen bond donor and a basic center, increasing polarity. |
| Nitrogen (N-Alkyl) | N-Alkylpyrrolidine | Increased lipophilicity and steric bulk compared to the N-H analogue. |
Development of Hybrid Molecules Incorporating this compound
Hybrid molecules are chemical entities that combine two or more pharmacophores to create a single molecule with a potentially synergistic or additive biological effect. The this compound scaffold can be incorporated into hybrid molecules to target multiple biological pathways or to enhance the activity of a known pharmacophore.
One approach is to link the this compound moiety to another biologically active molecule via a suitable linker. The amine group or the piperidine nitrogen can serve as attachment points for this linkage. For example, forming an amide bond with a known enzyme inhibitor or a receptor ligand could result in a hybrid molecule with a novel pharmacological profile.
The design of such hybrids requires careful consideration of the linker's length and flexibility to ensure that both pharmacophores can adopt their optimal conformations for interacting with their respective targets. The synthesis of spiro-compounds, where two rings share a single atom, is another strategy to create rigid hybrid structures. For example, spiro-fused quinazolines and triazoles have been explored for their pharmacological activities. researchgate.net
| Hybrid Strategy | Example Pharmacophore to be Linked | Potential Therapeutic Area |
| Amide linkage via the 3-amino group | Non-steroidal anti-inflammatory drug (NSAID) | Dual-action anti-inflammatory agent |
| Urea linkage via the 3-amino group | Kinase inhibitor pharmacophore | Oncology |
| Alkylation of the piperidine nitrogen | Serotonin reuptake inhibitor fragment | Central Nervous System disorders |
Advanced Research Applications and Future Directions for 4 Piperidin 1 Yloxolan 3 Amine
Use as a Chemical Probe for Biological Systems (non-clinical)
In non-clinical biological research, the three-dimensional architecture of scaffolds like 4-Piperidin-1-yloxolan-3-amine is advantageous. The defined stereochemistry of saturated rings allows for the precise spatial arrangement of functional groups, which can facilitate selective interactions with complex biological targets such as enzymes or receptors. chemistryviews.org The primary amine group on the oxolane ring serves as a versatile chemical handle. It can be readily modified to attach reporter molecules, such as fluorophores or biotin, or affinity tags. This functionalization would allow researchers to use the molecule as a chemical probe to investigate biological pathways, identify protein binding partners, or visualize cellular components without a therapeutic purpose. The piperidine (B6355638) moiety contributes to the molecule's conformational rigidity and pharmacokinetic properties, which are important characteristics for effective probes.
Application as a Building Block in Complex Molecule Synthesis
The structure of this compound makes it a valuable bifunctional building block for the synthesis of more complex molecules. Saturated heterocyclic motifs are increasingly sought after in medicinal chemistry to create compounds with improved physicochemical properties. nih.gov The primary amine is a key nucleophilic center, enabling a wide range of chemical transformations.
Key Synthetic Transformations:
Amide Coupling: Reaction with carboxylic acids or their derivatives to form amides.
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
The piperidine nitrogen, being a tertiary amine, provides a stable anchor point within the molecule. This dual functionality allows synthetic chemists to incorporate the piperidinyl-oxolane core into larger, more elaborate molecular architectures, making it a useful scaffold for creating libraries of diverse compounds for screening in drug discovery and materials science. nih.gov
Investigation in Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry investigates chemical systems held together by non-covalent bonds. This compound has several features that make it a candidate for studies in host-guest interactions. The amine group can act as a hydrogen bond donor, while the nitrogen atom in the piperidine ring and the oxygen atom in the oxolane ring can act as hydrogen bond acceptors.
These features could allow the molecule to act as a "guest" that fits into the cavity of a larger "host" molecule, such as a cyclodextrin, calixarene, or cucurbituril. The specific size, shape, and electronic properties of the piperidinyl-oxolane scaffold would determine its binding affinity and selectivity for different hosts. Such studies are fundamental to understanding molecular recognition, which is crucial for developing sensors, molecular machines, and advanced materials.
Role in Material Science Applications (e.g., polymer chemistry, without properties)
In material science, particularly in polymer chemistry, bifunctional molecules like this compound can be explored for several roles. The primary amine allows the molecule to be incorporated into polymer chains. For instance, it could serve as a monomer in the synthesis of polyamides, polyimides, or polyureas through step-growth polymerization with appropriate co-monomers (e.g., diacyl chlorides or diisocyanates).
The rigid, saturated heterocyclic structure of the piperidinyl-oxolane unit could be used to influence the architecture of the resulting polymer. By incorporating this scaffold as a pendant group or as part of the main polymer backbone, chemists can create materials with unique chain conformations and intermolecular interactions. The development of novel polymers with precisely controlled three-dimensional structures is an active area of research.
Exploration in Biocatalytic Transformations of Related Structures
Biocatalysis utilizes enzymes to perform chemical reactions with high selectivity and efficiency under mild conditions. While specific biocatalytic transformations on this compound are not documented, research on related piperidine structures is an active field. rsc.orgresearchgate.net Enzymes such as lipases, transaminases, and oxidoreductases are being explored for the synthesis and modification of piperidine derivatives. rsc.orgresearchgate.net
Future research could involve using enzymes to achieve stereoselective modifications of the this compound scaffold or its precursors. For example, a transaminase could be used to resolve a racemic mixture of the amine, or an oxidoreductase could introduce a hydroxyl group at a specific position on the piperidine ring. chemistryviews.orgchemrxiv.org Such enzymatic methods offer a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure and complex molecules. rsc.orgresearchgate.net
Development of Novel Synthetic Methodologies Inspired by the Scaffold
The challenge of synthesizing substituted, saturated heterocyclic systems like this compound inspires the development of new synthetic methods. Modern organic synthesis aims to construct complex, three-dimensional molecules in a few steps with high control over stereochemistry. nih.govchemrxiv.org
Research in this area could focus on:
Multicomponent Reactions: Designing one-pot reactions where three or more starting materials combine to form the core structure, increasing efficiency. rsc.org
Novel Cyclization Strategies: Developing new ways to form the substituted oxolane ring, such as intramolecular cyclization reactions. researchgate.net
Catalytic Asymmetric Synthesis: Using chiral catalysts to produce a single enantiomer of the target molecule, which is crucial for many applications.
The development of robust synthetic routes to access this and related scaffolds would make them more available for exploration in the applications described above. nih.gov
Q & A
Q. What ethical and safety protocols are critical when handling hazardous intermediates in piperidine-oxolane synthesis?
- Methodological Answer : Follow OSHA/GHS guidelines for handling corrosive or toxic reagents (e.g., anhydrous HCl). Use fume hoods, PPE (nitrile gloves, lab coats), and emergency showers. Document waste disposal per EPA regulations. Institutional review boards (IRBs) must approve protocols involving biohazardous materials .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
